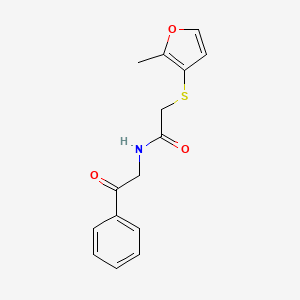
3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has been extensively studied for its potential use in cancer therapy and other diseases that involve epigenetic modifications.
Wirkmechanismus
3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide exerts its effects by inhibiting the activity of histone deacetylase enzymes, which leads to the accumulation of acetylated histones and other proteins. This, in turn, alters the structure of chromatin and promotes the expression of genes that are involved in cell cycle arrest, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of other proteins that are involved in cancer progression, such as HIF-1α and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide is its specificity for histone deacetylase enzymes, which makes it a useful tool for studying the role of epigenetic modifications in cancer and other diseases. However, this compound has some limitations, including its relatively low potency compared to other histone deacetylase inhibitors and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several promising directions for future research on 3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide. One area of interest is the development of more potent and selective histone deacetylase inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment in different types of cancer. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in combination with other therapies for cancer and other diseases.
Synthesemethoden
The synthesis of 3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide involves several steps, including the reaction of 3-methylsulfonylphenyl hydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-phenylazetidine-1-carboxylic acid. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide has been shown to have potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and leukemia. It works by inhibiting the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can promote the expression of genes that suppress tumor growth and induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
3-methyl-N-(3-methylsulfonylphenyl)-2-phenylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-12-20(17(13)14-7-4-3-5-8-14)18(21)19-15-9-6-10-16(11-15)24(2,22)23/h3-11,13,17H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQVWCQFUNZFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)
![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![2-[3-[(2,2-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663939.png)


![2,2-dimethyl-N-[(1-propan-2-yltetrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7663972.png)
![3-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]pyridine](/img/structure/B7663974.png)
![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
![N-[4-[(2-cyclobutyloxyphenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663994.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline](/img/structure/B7664000.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,2-dimethylcyclohexan-1-amine](/img/structure/B7664012.png)

![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine](/img/structure/B7664018.png)

